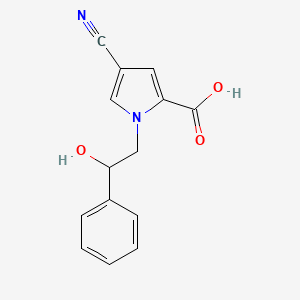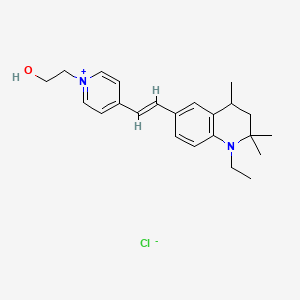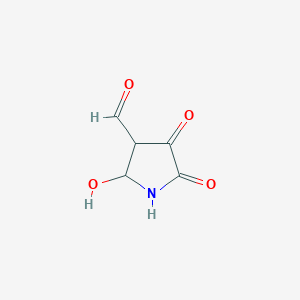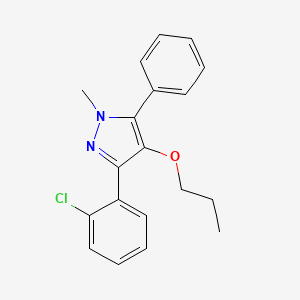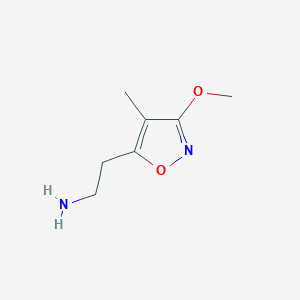
2-(3-Methoxy-4-methylisoxazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylisoxazol-5-yl)ethanamine typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(3-Methoxy-4-methylisoxazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
科学的研究の応用
2-(3-Methoxy-4-methylisoxazol-5-yl)ethanamine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(3-Methoxy-4-methylisoxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: This compound has a similar structure but with different functional groups.
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol: This compound is another isoxazole derivative with different substituents.
Uniqueness
2-(3-Methoxy-4-methylisoxazol-5-yl)ethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
2-(3-methoxy-4-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(3-4-8)11-9-7(5)10-2/h3-4,8H2,1-2H3 |
InChIキー |
OJFZWJHXWAENOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


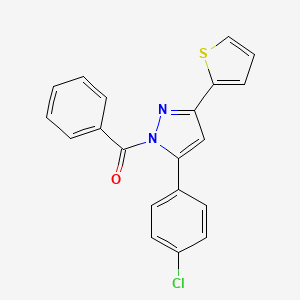

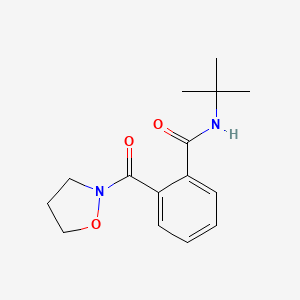

![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
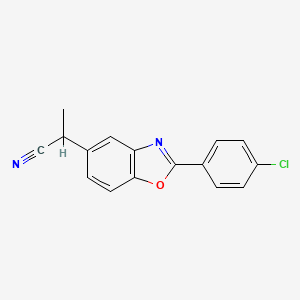

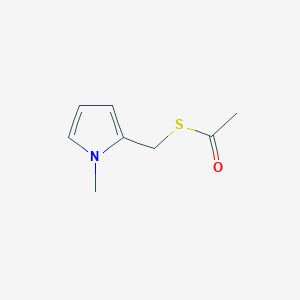
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
